1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
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Overview
Description
1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H9F3N2O It is characterized by the presence of a pyrazole ring substituted with a propyl group at the 1-position, a trifluoromethyl group at the 3-position, and a formyl group at the 4-position
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse functionality and stereochemical complexity, which can interact with various biological targets .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Result of Action
Pyrazole derivatives have been reported to exhibit various physiological and pharmacological activities .
Preparation Methods
The synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with propyl bromide in the presence of a base to introduce the propyl group. This is followed by formylation at the 4-position using a formylating agent such as Vilsmeier-Haack reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Scientific Research Applications
1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:
3-(Trifluoromethyl)pyrazole: Lacks the propyl and formyl groups, making it less versatile in chemical reactions.
1-Propyl-3-methylpyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Propyl-3-(trifluoromethyl)pyrazole: Lacks the formyl group, limiting its applications in condensation reactions.
Properties
IUPAC Name |
1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-2-3-13-4-6(5-14)7(12-13)8(9,10)11/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDPJEHWRHQAED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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